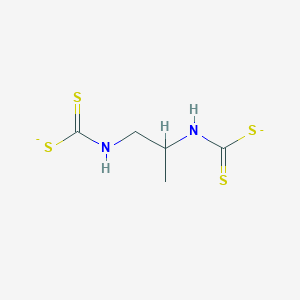
Propylene 1,2-bis(dithiocarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylene 1,2-bis(dithiocarbamate) is a member of the class of dithiocarbamate anions resulting from the deprotonation of both of the dithiocarbamic acid moieties of propylene 1,2-bis(dithiocarbamic acid). The major species at pH 7.3. It is a conjugate base of a propylene 1,2-bis(dithiocarbamic acid).
Wissenschaftliche Forschungsanwendungen
Fungicidal Properties
The primary application of propylene 1,2-bis(dithiocarbamate) is as a fungicide in agriculture. It has been shown to be effective against a range of fungal pathogens, including:
- Phytophthora infestans : Responsible for late blight in potatoes and tomatoes.
- Cladosporium fulvum : Affects greenhouse tomatoes.
- Alternaria solani : Causes early blight in potatoes.
- Peronospora spp. : Affects various crops, including grapevines.
The effectiveness of propylene 1,2-bis(dithiocarbamate) as a fungicide is attributed to its ability to form complexes with metal ions, enhancing its bioactivity against fungi .
Formulation and Application Methods
Propylene 1,2-bis(dithiocarbamate) can be formulated into various forms for application:
- Solid formulations : Often used in combination with carriers like talc or chalk.
- Liquid formulations : Dispersed in water or organic solvents for foliar applications.
These formulations can be optimized with wetting agents to improve dispersion and efficacy .
Efficacy Against Specific Fungal Diseases
A study conducted on the efficacy of propylene 1,2-bis(dithiocarbamate) against Phytophthora infestans demonstrated significant reductions in disease incidence when applied at recommended rates. The compound was found to persist in the soil for extended periods, providing prolonged protection against late blight .
Comparative Analysis with Other Dithiocarbamates
Research comparing propylene 1,2-bis(dithiocarbamate) with other dithiocarbamate fungicides like maneb and zineb revealed that it exhibited superior activity against specific pathogens while maintaining lower toxicity to non-target organisms .
Health and Safety Considerations
While propylene 1,2-bis(dithiocarbamate) is effective as a fungicide, safety assessments are crucial to ensure minimal impact on human health and the environment. Studies indicate that proper handling and application practices can mitigate potential risks associated with exposure .
Summary of Applications
Eigenschaften
Molekularformel |
C5H8N2S4-2 |
|---|---|
Molekulargewicht |
224.4 g/mol |
IUPAC-Name |
N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |
InChI |
InChI=1S/C5H10N2S4/c1-3(7-5(10)11)2-6-4(8)9/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11)/p-2 |
InChI-Schlüssel |
IJIHYLHFNAWUGR-UHFFFAOYSA-L |
Kanonische SMILES |
CC(CNC(=S)[S-])NC(=S)[S-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















